1-benzyl-3-methylpiperazine dihydrochloride
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Overview
Description
1-Benzyl-3-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines, which are then deprotected to yield the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, reductive amination, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
1-Benzyl-3-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological systems and as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-benzyl-3-methylpiperazine dihydrochloride involves its interaction with molecular targets in biological systems. It is believed to act on neurotransmitter receptors and transporters, modulating their activity and affecting the central nervous system. The exact pathways and molecular targets are still under investigation, but it is known to have stimulant and psychoactive effects similar to those of amphetamines .
Comparison with Similar Compounds
1-Benzyl-3-methylpiperazine dihydrochloride can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Known for its stimulant properties and use as a recreational drug.
1-(4-Bromophenyl)-4-methylpiperazine: Used in medicinal chemistry for the development of pharmaceuticals.
1-Isopropyl-2-methylpiperazine: Used as an intermediate in organic synthesis.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool for chemists, biologists, and medical researchers.
Properties
IUPAC Name |
1-benzyl-3-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFJHDRSNHXJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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